molecular formula C7H5ClO3 B2483188 5-Chloro-2,3-dihydroxybenzaldehyde CAS No. 73275-96-4

5-Chloro-2,3-dihydroxybenzaldehyde

Cat. No. B2483188
CAS RN: 73275-96-4
M. Wt: 172.56
InChI Key: NIQHATXAPFWWKO-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydroxybenzaldehyde (CDHB) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDHB belongs to the class of benzaldehyde compounds and has been found to possess various biological activities. In

Scientific Research Applications

Zinc Halide Template Effects in Macrocyclic Complexes

5-Chloro-2,3-dihydroxybenzaldehyde derivatives play a role in the construction of Schiff-base macrocyclic complexes. The study by Chen et al. (2014) involved the preparation of pendant-armed dialdehydes and their reaction with 1,3-propanediamine to create flexible macrocyclic Zn(II) complexes. This research demonstrates the significance of this compound in synthesizing structurally and spectrally unique complexes.

Antitumor Activity of Molybdenum(VI) Complexes

This compound-derived thiosemicarbazone ligands were used in synthesizing dioxomolybdenum(VI) complexes, as studied by Hussein et al. (2014). These complexes demonstrated significant antiproliferative activities against human colorectal cell lines, indicating potential applications in chemotherapy.

Synthesis of Novel Liquid Crystalline and Fire Retardant Molecules

In the research by Jamain et al. (2020), this compound derivatives were used in synthesizing hexasubstituted cyclotriphosphazene compounds with Schiff base and amide linking units. This study highlights the compound's role in creating materials with liquid crystalline behavior and improved fire retardant properties.

Facile Synthesis and Characterization of 5-Chloro-3-Methoxy-4-Hydroxybenzaldehyde

The study by Nagapandiselvi (2021) focused on the synthesis and growth of 5-chloro-3-methoxy-4-hydroxybenzaldehyde crystals. This work is significant for understanding the molecular structure, intermolecular interactions, and potential applications in nonlinear optical fields.

Synthesis and Characterization of Thiosemicarbazonato Molybdenum(VI) Complexes

Another study by Hussein et al. (2015) utilized 5-chloro-2-hydroxy-benzaldehyde for synthesizing dioxomolybdenum(VI) complexes. The research emphasized the complexes' DNA binding, cleavage, and high anticancer activities, providing insights into the development of new therapeutic agents.

Mechanism of Action

While the specific mechanism of action for 5-Chloro-2,3-dihydroxybenzaldehyde is not available, benzaldehydes have been found to disrupt cellular antioxidation systems in fungi, effectively inhibiting fungal growth .

Safety and Hazards

This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-chloro-2,3-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQHATXAPFWWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73275-96-4
Record name 5-chloro-2,3-dihydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Chloro-2-hydroxy-3-methoxy-benzaldehyde (see J. Org. Chem. 56; 1991; 5451; 20.0 g, 107 mmol) was suspended in hydrobromic acid (100 mL of 47% in water). The mixture was refluxed for 6 h and then cooled to room temperature before dilution with water (300 mL). The formed precipitate was collected by filtration and then washed with water. After air drying, the solid material was purified by soaking with CH2Cl2 (4×150 mL). There was obtained 6.0 g (32%) of 5-chloro-2,3-dihydroxybenzaldehyde as a solid. 1H NMR (300 MHz, CDCl3): 5.7 (s, 1H), 7.1 (d, 1H), 7.2 (d, 1H), 9.8 (s, 1H), 11.0 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-chloro-2-hydroxy-3-methoxy-benzaldehyde (7 g, 37.5 mmol) in anhydrous CH2Cl2 (200 mL) at 0° C. was added a solution of BBr3 in CH2Cl2 (1 M, 93.7 mL, 93.7 mmol) and the reaction mixture was stirred overnight at room temperature. The solution was diluted with CH2Cl2 (200 mL), washed with water, brine, dried over Na2SO4, filtered and concentrated under reduced pressure generating the title compound (6.2 g, 36.0 mmol, 96%) as a light yellow solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 11.02 (s, 1H), 9.83 (s, 1H), 7.18 (s, 1H), 7.14 (d, J=2.3 Hz, 1H), 5.71 (s, 1H).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
93.7 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
96%

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